molecular formula C11H10N2O4 B3332979 3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 936637-98-8

3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No. B3332979
CAS RN: 936637-98-8
M. Wt: 234.21 g/mol
InChI Key: PZWHRQLRHDARHZ-UHFFFAOYSA-N
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Description

The compound “3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid” is an analogue of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used in the development of antituberculosis agents .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A ligand-free method for Pd (OAc)2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero (aryl) bromides has been developed .


Molecular Structure Analysis

The molecular structure of “3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid” is characterized by the presence of an imidazo[1,2-a]pyridine core . This core is a fused bicyclic 5,6 heterocycle .


Chemical Reactions Analysis

The chemical reactions involving “3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid” include its modification to 3-carboxylates, 3-oxoacetamides, and 3-acetamides analogues . These modified analogues have been evaluated against replicating Mtb in various growth conditions .


Physical And Chemical Properties Analysis

The empirical formula of “3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid” is C8H6N2O2 . Its molecular weight is 162.15 .

Mechanism of Action

While the specific mechanism of action for “3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid” is not mentioned in the retrieved papers, imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

While specific safety and hazards data for “3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions for “3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid” and its analogues could include further exploration of their potential as antituberculosis agents . There is also potential for their use in other areas of medicinal chemistry given the wide range of applications of the imidazo[1,2-a]pyridine scaffold .

properties

IUPAC Name

3-ethoxycarbonylimidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(16)8-5-12-9-4-3-7(10(14)15)6-13(8)9/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWHRQLRHDARHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239921
Record name 3-Ethyl imidazo[1,2-a]pyridine-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid

CAS RN

936637-98-8
Record name 3-Ethyl imidazo[1,2-a]pyridine-3,6-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936637-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl imidazo[1,2-a]pyridine-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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